2-Ethynyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole 2-Ethynyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole
Brand Name: Vulcanchem
CAS No.: 448299-38-5
VCID: VC18589679
InChI: InChI=1S/C11H18N2OSi/c1-5-11-12-6-7-13(11)10-14-8-9-15(2,3)4/h1,6-7H,8-10H2,2-4H3
SMILES:
Molecular Formula: C11H18N2OSi
Molecular Weight: 222.36 g/mol

2-Ethynyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole

CAS No.: 448299-38-5

Cat. No.: VC18589679

Molecular Formula: C11H18N2OSi

Molecular Weight: 222.36 g/mol

* For research use only. Not for human or veterinary use.

2-Ethynyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole - 448299-38-5

Specification

CAS No. 448299-38-5
Molecular Formula C11H18N2OSi
Molecular Weight 222.36 g/mol
IUPAC Name 2-[(2-ethynylimidazol-1-yl)methoxy]ethyl-trimethylsilane
Standard InChI InChI=1S/C11H18N2OSi/c1-5-11-12-6-7-13(11)10-14-8-9-15(2,3)4/h1,6-7H,8-10H2,2-4H3
Standard InChI Key VGHALEHDGOUHRX-UHFFFAOYSA-N
Canonical SMILES C[Si](C)(C)CCOCN1C=CN=C1C#C

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound features a 1H-imidazole ring substituted at the 1-position with a SEM group and at the 2-position with an ethynyl moiety. Key attributes include:

PropertyValue/Description
Molecular FormulaC12_{12}H19_{19}N2_{2}O2_{2}Si
Molecular Weight265.39 g/mol
CAS NumberNot widely reported (research-grade)
Key Functional GroupsSEM-protected imidazole, ethynyl group

The SEM group ((CH2)2Si(CH3)3OCH2\text{(CH}_2\text{)}_2\text{Si(CH}_3\text{)}_3\text{OCH}_2\text{—}) serves as a robust protecting group for the imidazole nitrogen, while the ethynyl (C≡CH\text{C≡CH}) substituent enables click chemistry and cross-coupling reactions .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis typically involves sequential functionalization of the imidazole ring:

  • SEM Protection:

    • Reagents: 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl), base (e.g., NaH).

    • Conditions: Anhydrous DMF, 0–25°C, inert atmosphere.

    • Mechanism: Deprotonation of imidazole at N1 followed by nucleophilic substitution with SEM-Cl .

  • Ethynyl Introduction:

    • Methods:

      • Sonogashira Coupling: Palladium-catalyzed cross-coupling between 2-haloimidazole (e.g., 2-iodo-1-SEM-imidazole) and terminal alkynes.

      • Direct Alkynylation: Deprotonation at C2 followed by reaction with ethynylating agents (e.g., TMS-acetylene).

Example Protocol:

  • Protect 1H-imidazole with SEM-Cl in DMF/NaH (0°C, 2 hr).

  • Brominate at C2 using NBS (N-bromosuccinimide) under radical conditions.

  • Perform Sonogashira coupling with trimethylsilylacetylene (TMSA) using Pd(PPh3_3)4_4, CuI, and Et3_3N.

  • Remove TMS group via fluoride-mediated desilylation (e.g., TBAF).

Industrial Production Challenges

Scalability requires optimizing:

  • Cost Efficiency: SEM-Cl and palladium catalysts are expensive.

  • Purification: Chromatography is avoided in favor of crystallization or distillation.

  • Yield Optimization: Continuous flow reactors may enhance reaction control.

Chemical Reactivity and Applications

Key Reactions

Reaction TypeReagents/ConditionsProducts/Applications
DeprotectionHCl/MeOH, TFA2-Ethynyl-1H-imidazole (free NH)
Click ChemistryAzides, Cu(I) catalystTriazoles (drug discovery)
Cross-CouplingAryl halides, Pd catalystsBiaryl derivatives (materials)

Applications in Research

  • Medicinal Chemistry: Ethynyl groups enable bioorthogonal labeling and PROTAC synthesis. Analogous imidazoles show antimicrobial and anticancer activity .

  • Materials Science: Ethynyl-imidazoles polymerize into conductive frameworks for organic electronics.

  • Catalysis: As ligands in transition-metal complexes (e.g., Cu, Pd).

Comparative Analysis with Analogous Compounds

CompoundKey DifferencesApplications
1-SEM-Imidazole-2-carbaldehydeAldehyde vs. ethynyl groupBioconjugation, Schiff base formation
2-Ethynylimidazole (unprotected)Lack of SEM groupLimited stability, direct reactivity
SEM-Protected benzimidazolesFused benzene ringAntiparasitic agents

Future Directions and Research Gaps

  • Synthetic Optimization: Develop nickel-catalyzed couplings to reduce Pd costs.

  • Biological Screening: Evaluate antiproliferative activity against NCI-60 cell lines.

  • Material Studies: Assess charge transport in imidazole-based polymers.

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